4-(difluoromethoxy)-N-ethyl-6-methylpyrimidin-2-amine
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Overview
Description
4-(Difluoromethoxy)-N-ethyl-6-methylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of difluoromethoxy and ethyl groups in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-N-ethyl-6-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane via O-alkylation, followed by oxidation and N-acylation reactions . The reaction conditions are optimized to achieve high yields and purity of the final product. Sodium hydroxide is often used as an alkali in the last step due to its economic advantage for scale-up production .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-N-ethyl-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted pyrimidine derivatives, while reduction can produce amine-substituted products.
Scientific Research Applications
4-(Difluoromethoxy)-N-ethyl-6-methylpyrimidin-2-amine has a wide range of scientific research applications, including:
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-N-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
4-(Difluoromethoxy)-N-ethyl-6-methylpyrimidin-2-amine can be compared with other similar compounds, such as:
4-(Difluoromethoxy)aniline: Another difluoromethoxy-substituted compound with different functional groups and applications.
Trifluoromethyl ethers: Compounds with trifluoromethoxy groups, known for their unique chemical properties and applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoromethoxy and ethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(difluoromethoxy)-N-ethyl-6-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O/c1-3-11-8-12-5(2)4-6(13-8)14-7(9)10/h4,7H,3H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZUWUQLUZVHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)OC(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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